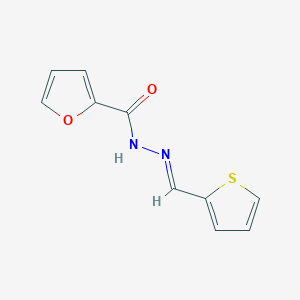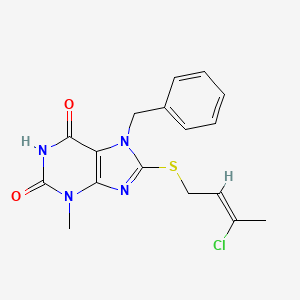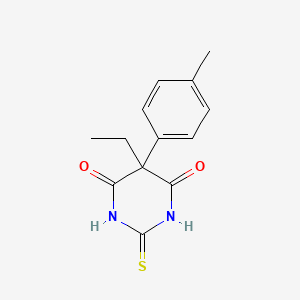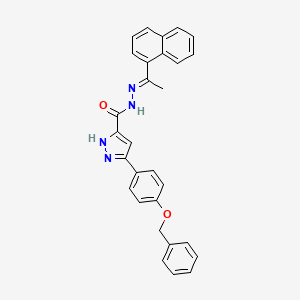![molecular formula C14H16Cl5NO2 B11992769 N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide typically involves the reaction of 2,4-dichlorophenol with 2,2,2-trichloroethanol to form an intermediate, which is then reacted with hexanoyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction times can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Phenoxy derivatives, substituted amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.
Biology
In biological research, this compound can be used to study the effects of chlorinated phenoxy compounds on biological systems, including their interactions with enzymes and cellular pathways.
Medicine
Industry
In industry, this compound may be used in the production of herbicides, pesticides, and other agrochemicals due to its structural similarity to known active compounds.
Mecanismo De Acción
The mechanism of action of N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenoxy group can mimic natural substrates, leading to inhibition or activation of enzymatic pathways. The compound’s structure allows it to fit into active sites of enzymes, altering their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide
- N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide
Uniqueness
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide is unique due to its specific combination of a hexanamide group with a chlorinated phenoxyethyl moiety. This structure provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specialized applications in research and industry.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Propiedades
Fórmula molecular |
C14H16Cl5NO2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide |
InChI |
InChI=1S/C14H16Cl5NO2/c1-2-3-4-5-12(21)20-13(14(17,18)19)22-11-7-6-9(15)8-10(11)16/h6-8,13H,2-5H2,1H3,(H,20,21) |
Clave InChI |
RAXOLHXXINUBLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11992688.png)

![N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)
![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)

![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![2-(2-Naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992733.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)


![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992765.png)


